2-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine 2-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2415491-03-9
VCID: VC7041601
InChI: InChI=1S/C19H25N9/c1-13-12-17(25(2)3)21-19(20-13)27-10-8-26(9-11-27)16-7-6-15-22-23-18(14-4-5-14)28(15)24-16/h6-7,12,14H,4-5,8-11H2,1-3H3
SMILES: CC1=CC(=NC(=N1)N2CCN(CC2)C3=NN4C(=NN=C4C5CC5)C=C3)N(C)C
Molecular Formula: C19H25N9
Molecular Weight: 379.472

2-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine

CAS No.: 2415491-03-9

Cat. No.: VC7041601

Molecular Formula: C19H25N9

Molecular Weight: 379.472

* For research use only. Not for human or veterinary use.

2-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine - 2415491-03-9

Specification

CAS No. 2415491-03-9
Molecular Formula C19H25N9
Molecular Weight 379.472
IUPAC Name 2-[4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine
Standard InChI InChI=1S/C19H25N9/c1-13-12-17(25(2)3)21-19(20-13)27-10-8-26(9-11-27)16-7-6-15-22-23-18(14-4-5-14)28(15)24-16/h6-7,12,14H,4-5,8-11H2,1-3H3
Standard InChI Key NTTBZEJLKXJKEO-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)N2CCN(CC2)C3=NN4C(=NN=C4C5CC5)C=C3)N(C)C

Introduction

Structural and Molecular Characteristics

Core Components and Connectivity

The molecule features a triazolopyridazine core linked via a piperazine bridge to a substituted pyrimidine ring. The triazolopyridazine system (a fused bicyclic structure comprising a triazole and pyridazine) is substituted at position 3 with a cyclopropyl group, while the pyrimidine ring carries N,N-dimethyl and methyl groups at positions 4 and 6, respectively. This arrangement introduces steric complexity and potential hydrogen-bonding sites, which may influence receptor binding or solubility.

Molecular Data Table

PropertyValue
CAS Number2415491-03-9
Molecular FormulaC₁₉H₂₅N₉
Molecular Weight379.472 g/mol
IUPAC Name2-[4-(3-Cyclopropyl-[1, triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine
SMILESCC1=CC(=NC(=N1)N2CCN(CC2)C3=NN4C(=NN=C4C5CC5)C=C3)N(C)C
InChI KeyNTTBZEJLKXJKEO-UHFFFAOYSA-N

The SMILES string confirms the connectivity: the pyrimidine ring (N1=C(C=C(C)N(C)C)N=C2N(C3CCNCC3)C4=NN=C(N4C5CC5)C=C2) is tethered to the triazolopyridazine via a piperazine linker.

Synthetic Pathways and Challenges

Hypothetical Synthesis Route

While direct synthesis details for this compound remain undisclosed, analogous triazolopyridazine derivatives are typically synthesized through cyclization reactions. For example, 6-chloro- triazolo[4,3-b]pyridazine intermediates can undergo nucleophilic substitution with piperazine derivatives, followed by coupling to pyrimidine precursors .

A plausible route might involve:

  • Cyclocondensation: Reacting 3-cyclopropyl-6-hydrazinylpyridazine with triethyl orthoacetate to form the triazolopyridazine core .

  • Piperazine Functionalization: Introducing the piperazine moiety via nucleophilic aromatic substitution (SNAr) at the 6-position of the triazolopyridazine.

  • Pyrimidine Coupling: Mitsunobu or Ullmann-type coupling to attach the N,N,6-trimethylpyrimidin-4-amine group to the piperazine .

Purification and Characterization

Post-synthesis purification likely employs column chromatography (silica gel, eluting with ethyl acetate/methanol gradients) followed by recrystallization. Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) would confirm structure and purity.

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

Experimental solubility data are unavailable, but predictive models (e.g., ALOGPS) estimate a logP of ~3.2, indicating moderate lipophilicity. The presence of multiple nitrogen atoms and a piperazine linker may enhance aqueous solubility at acidic pH via protonation.

Stability Profile

Biological Activity and Mechanistic Insights

Thrombin Inhibition Considerations

Early-stage benzamidine-containing analogs showed thrombin inhibitory activity, but replacement with triazolopyridazine moieties (as in this compound) abolishes this effect, suggesting a divergent mechanism of action .

Applications in Drug Discovery

Kinase Inhibitor Development

The compound’s architecture aligns with Type II kinase inhibitors, which target the DFG-out conformation of kinases. Molecular docking studies (hypothetical) could explore interactions with c-Kit or Abl tyrosine kinases, leveraging the pyrimidine’s ability to form hydrogen bonds with the hinge region .

Antibacterial and Antiviral Prospects

Triazolopyridazines have shown activity against bacterial DNA gyrase and viral polymerases. Modifications at the cyclopropyl or pyrimidine positions might optimize such activity, though empirical validation is needed.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator